N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide
Description
N-{4-[4-(Hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a benzyl group linked to a 4-(hydroxymethyl)piperidine ring. This structural motif combines a sulfonamide pharmacophore with a piperidine-hydroxymethyl substituent, which may influence solubility, bioavailability, and receptor binding.
Properties
IUPAC Name |
N-[[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-2-8-20(9-3-16)26(24,25)21-14-17-4-6-19(7-5-17)22-12-10-18(15-23)11-13-22/h2-9,18,21,23H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABCTOMGZLXKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCC(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The hydroxymethyl group is introduced via a hydroxymethylation reaction, followed by the attachment of the benzyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the benzyl group to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Research indicates that N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications.
Anticancer Activity
- Mechanism of Action : The compound has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation.
- Case Studies :
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. The sulfonamide moiety is known for its antibacterial activity, primarily through inhibition of bacterial folate synthesis.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically including:
- Formation of the Piperidine Ring : The hydroxymethyl group is introduced to the piperidine structure.
- Sulfonamide Formation : The final step involves the reaction with a sulfonyl chloride to form the sulfonamide bond.
This compound can be modified to create various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
Structural Flexibility : The benzenesulfonamide scaffold tolerates diverse substituents (e.g., piperidine, pyrazole, adamantane), enabling tailored physicochemical and pharmacological profiles.
Synthetic Efficiency : High yields (70–92%) for analogs suggest feasible scalability for the target compound.
Pharmacological Potential: Piperidine and hydroxymethyl groups may enhance CNS penetration or receptor affinity, warranting further exploration in drug discovery.
Biological Activity
N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide, also known by its CAS number 861210-21-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural properties, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 374.50 g/mol. The structure features a piperidine ring and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O3S |
| Molecular Weight | 374.50 g/mol |
| CAS Number | 861210-21-1 |
Research indicates that compounds with similar structural motifs often exhibit activity through inhibition of specific biological pathways. For instance, sulfonamides have been known to act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes. The piperidine moiety can enhance binding affinity to biological targets, potentially increasing the efficacy of the compound.
Case Studies and Research Findings
- Antitumor Activity : A study investigating structurally related compounds revealed that benzamide derivatives can inhibit cell growth in various cancer cell lines. These compounds function by interfering with key signaling pathways involved in cell proliferation and survival .
- Receptor Antagonism : Similar compounds have been shown to act as antagonists for chemokine receptors, which play a significant role in inflammatory responses and cancer metastasis. The introduction of piperidine groups has been associated with improved binding potency and selectivity towards these receptors .
- Inhibition Mechanisms : Research on benzamide derivatives indicates that they can inhibit dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH), both crucial enzymes in nucleotide synthesis pathways. This inhibition leads to reduced cellular proliferation, making these compounds promising candidates for cancer therapy .
Biological Activity Summary
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Mechanism/Target |
|---|---|
| Antitumor | Inhibition of cell growth |
| Receptor Antagonism | CCR3 receptor antagonism |
| Enzyme Inhibition | Inhibition of DHFR and IMPDH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
